N-[3-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide” is a chemical compound with the CAS Number: 1567866-17-4 . It has a molecular weight of 214.26 .
Molecular Structure Analysis
The IUPAC name of this compound is N-{3-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-3-oxopropyl}acetamide . The InChI code is 1S/C10H18N2O3/c1-8(14)11-5-4-10(15)12-6-2-3-9(12)7-13/h9,13H,2-7H2,1H3,(H,11,14)/t9-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.26 . Other physical and chemical properties are not available in the sources I found.Scientific Research Applications
Experimental Behavioral Studies
Cognitive Enhancement and Learning
Oxiracetam, a compound structurally similar to N-[3-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide, has been demonstrated to improve learning and memory in animals with acute and chronic cerebral impairment. Studies have shown its effectiveness in enhancing cognitive functions across various models of cerebral impairment, including aging, cerebrovascular lesions, and congenital microencephaly, through behavioral assessments like the pole climbing test and performance in a multiple-choice water maze (Banfi & Dorigotti, 1986).
Biodegradation and Environmental Impact
Environmental Degradation of Cognitive Enhancers
The biodegradation of piracetam (2-oxo-1-pyrrolidine acetamide), which shares a functional group with this compound, has been studied to understand its environmental impact. Researchers have isolated bacterial strains capable of using piracetam as a sole carbon source, highlighting the potential for microbial remediation of water contaminated with nootropic drugs (Woźniak-Karczewska et al., 2017).
Chemical Synthesis and Optimization
Chemoselective Acetylation for Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound relevant in the synthesis of antimalarial drugs, can be synthesized through chemoselective monoacetylation. Research on optimizing this process has provided insights into efficient acyl donor selection and reaction conditions, offering pathways for the synthesis of medically relevant compounds (Magadum & Yadav, 2018).
Structural and Conformational Studies
Solid-State Structure Analysis
The structure and conformation of 4-hydroxy-2-oxo-1-pyrrolidineacetamide, a compound with similarities to this compound, have been explored through X-ray analysis and theoretical quantum mechanical calculations. These studies provide detailed insights into the molecular conformation in solid states, contributing to our understanding of how structural features influence pharmacological activity (Bandoli et al., 1985).
Safety and Hazards
Properties
IUPAC Name |
N-[3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(14)11-5-4-10(15)12-6-2-3-9(12)7-13/h9,13H,2-7H2,1H3,(H,11,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWABQHORAPCEB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N1CCC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567866-17-4 |
Source
|
Record name | N-{3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.